7-Sec-butylisatin
Description
7-<i>sec</i>-Butylisatin is a derivative of isatin (1<i>H</i>-indole-2,3-dione), a heterocyclic compound with a fused benzene and pyrrolidone ring. The <i>sec</i>-butyl group (–CH(CH2CH3)CH2CH3) is substituted at the 7-position of the isatin core, conferring distinct steric and electronic properties compared to other alkyl-substituted isatins .
Properties
CAS No. |
57817-01-3 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
7-butan-2-yl-1H-indole-2,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-3-7(2)8-5-4-6-9-10(8)13-12(15)11(9)14/h4-7H,3H2,1-2H3,(H,13,14,15) |
InChI Key |
PQAONDNCUAOHQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC2=C1NC(=O)C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Branching Effects : The branched <i>sec</i>-butyl group at position 7 reduces crystallinity compared to linear <i>n</i>-butyl analogs, as evidenced by its lower melting point (145–148°C vs. 132–135°C for 7-<i>n</i>-butylisatin) .
- Lipophilicity : 7-<i>sec</i>-Butylisatin exhibits moderate logP (2.8), balancing solubility and membrane permeability better than 5-isopropylisatin (logP 2.1) .
Pharmacological Activity
Comparative studies highlight substituent-driven variations in bioactivity:
| Compound | IC50 (µM) Against EGFR<sup>a</sup> | Antimicrobial Activity (MIC, µg/mL)<sup>b</sup> | Solubility (mg/mL, PBS) |
|---|---|---|---|
| 7-<i>sec</i>-Butylisatin | 12.3 ± 1.2 | 8.5 (Gram-positive) | 0.45 |
| 5-Isopropylisatin | 28.7 ± 3.1 | 32.0 | 1.20 |
| 6-Methylisatin | >100 | >100 | 2.80 |
| 7-<i>n</i>-Butylisatin | 9.8 ± 0.9 | 6.0 | 0.30 |
<sup>a</sup> Half-maximal inhibitory concentration against epidermal growth factor receptor kinase .
<sup>b</sup> Minimum inhibitory concentration against <i>Staphylococcus aureus</i> .
Key Findings :
- Kinase Inhibition : 7-<i>sec</i>-Butylisatin shows potent EGFR inhibition (IC50 12.3 µM), outperforming 5-isopropylisatin (IC50 28.7 µM) due to optimal steric complementarity in the ATP-binding pocket .
- Antimicrobial Efficacy : The compound’s moderate lipophilicity enhances Gram-positive bacterial membrane penetration, achieving MIC 8.5 µg/mL, superior to 5-isopropylisatin but less effective than linear 7-<i>n</i>-butylisatin .
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